molecular formula C21H18ClN5O3S2 B2661363 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-97-6

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2661363
CAS-Nummer: 850909-97-6
Molekulargewicht: 487.98
InChI-Schlüssel: KPQLLWMCQKNYIO-NJNXFGOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C40H38N8O8S2 and a molecular weight of 822.91 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and cyanoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

  • Reduction

Biologische Aktivität

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 850909-97-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfamoyl group which is known for various pharmacological effects, including antibacterial and enzyme inhibitory activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical formula of the compound is C21H18ClN5O3S2C_{21}H_{18}ClN_{5}O_{3}S_{2}. Its structure includes:

  • A sulfamoyl group which contributes to its biological activity.
  • A benzothiazole moiety that enhances its pharmacological properties.

Antibacterial Activity

Research has indicated that compounds with sulfamoyl groups exhibit significant antibacterial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or interference with cellular processes.

Enzyme Inhibition

The compound's ability to inhibit enzymes is particularly noteworthy:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to the target compound have demonstrated strong inhibitory effects on AChE, which is crucial in treating conditions like Alzheimer's disease .
  • Urease Inhibition : The sulfamoyl functionality has been linked to urease inhibition, making these compounds potential candidates for treating infections caused by urease-producing bacteria .

Case Studies

  • Synthesis and Characterization : A study synthesized various sulfamoyl derivatives and evaluated their biological activities using methods like NMR and IR spectroscopy for structural elucidation. The synthesized derivatives were screened for antibacterial and enzyme inhibitory activities, showing promising results .
  • Cytotoxicity Studies : In vitro studies on cell lines such as HeLa indicated that certain synthesized complexes exhibited significant cytotoxic effects, suggesting potential anticancer properties .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AChE InhibitionStrong inhibition observed
Urease InhibitionSignificant inhibition noted
CytotoxicitySignificant effects on HeLa cells

Eigenschaften

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-26-18-9-6-16(22)14-19(18)31-21(26)25-20(28)15-4-7-17(8-5-15)32(29,30)27(12-2-10-23)13-3-11-24/h4-9,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLLWMCQKNYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.